molecular formula C6H5F2NS B158617 2-Amino-4,6-difluorobenzenethiol CAS No. 126764-60-1

2-Amino-4,6-difluorobenzenethiol

Cat. No. B158617
M. Wt: 161.17 g/mol
InChI Key: RMJMNZCAJIQYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,6-difluorobenzenethiol (ADFBT) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfur-containing aromatic compound that has a wide range of applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Amino-4,6-difluorobenzenethiol is still not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been proposed that its anti-inflammatory and antioxidant properties may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

2-Amino-4,6-difluorobenzenethiol has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis. It has also been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In addition, 2-Amino-4,6-difluorobenzenethiol has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Amino-4,6-difluorobenzenethiol is its potent anticancer activity against various cancer cell lines. It also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of 2-Amino-4,6-difluorobenzenethiol is its low solubility in water, which may limit its applicability in certain experimental settings. In addition, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 2-Amino-4,6-difluorobenzenethiol. One of the areas that require further investigation is its mechanism of action, particularly with regards to its anticancer activity. In addition, more studies are needed to evaluate its safety and efficacy in animal models and human clinical trials. Furthermore, the potential applications of 2-Amino-4,6-difluorobenzenethiol in materials science and organic synthesis need to be explored further. Finally, the development of more efficient synthesis methods for 2-Amino-4,6-difluorobenzenethiol would facilitate its widespread use in various fields of scientific research.
Conclusion
In conclusion, 2-Amino-4,6-difluorobenzenethiol is a sulfur-containing aromatic compound that has gained significant attention in the field of scientific research due to its unique properties. It is a potent anticancer agent that also possesses anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of more efficient synthesis methods and the exploration of its potential applications in materials science and organic synthesis are also areas that require further investigation.

Synthesis Methods

The synthesis of 2-Amino-4,6-difluorobenzenethiol can be achieved through various methods, including nucleophilic substitution and palladium-catalyzed coupling reactions. One of the most common methods involves the reaction of 2,4-difluoronitrobenzene with thiourea in the presence of a base and a solvent such as ethanol, resulting in the formation of 2-Amino-4,6-difluorobenzenethiol. Another method involves the palladium-catalyzed coupling reaction of 2,4-difluorobromobenzene with thiophenol in the presence of a base and a solvent such as dimethylformamide.

Scientific Research Applications

2-Amino-4,6-difluorobenzenethiol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In materials science, 2-Amino-4,6-difluorobenzenethiol has been used as a building block for the synthesis of various organic materials such as polymers and liquid crystals.

properties

CAS RN

126764-60-1

Product Name

2-Amino-4,6-difluorobenzenethiol

Molecular Formula

C6H5F2NS

Molecular Weight

161.17 g/mol

IUPAC Name

2-amino-4,6-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2

InChI Key

RMJMNZCAJIQYIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)S)F)F

Canonical SMILES

C1=C(C=C(C(=C1N)S)F)F

Origin of Product

United States

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